molecular formula C13H15NO5 B8666574 1-[(2-Oxo-2H-pyran-5-carbonyl)amino]cyclohexane-1-carboxylic acid CAS No. 652172-74-2

1-[(2-Oxo-2H-pyran-5-carbonyl)amino]cyclohexane-1-carboxylic acid

Cat. No. B8666574
M. Wt: 265.26 g/mol
InChI Key: VGRGQBFFSAZWJF-UHFFFAOYSA-N
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Patent
US08481725B2

Procedure details

2.37 g (10 mmol) of 5-coumarinecarboxylic acid N-hydroxysuccinimide ester and a solution of 1.43 g (10 mmol) of 1-aminocyclohexanecarboxylic acid and 3.04 g (30 mmol) of triethylamine in 20 ml of dimethylformamide were stirred overnight. Ethyl acetate was added to the reaction solution, and the mixture was washed with a 10% aqueous potassium hydrogensulfate solution and then saturated brine. After it was dried with anhydrous sodium sulfate, the solvent was distilled off under reduced pressure to obtain 1.42 g (60%) of the title compound.
[Compound]
Name
5-coumarinecarboxylic acid N-hydroxysuccinimide ester
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([C:8]([OH:10])=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[CH2:11](N(CC)CC)C.[C:18]([O:21][CH2:22][CH3:23])(=[O:20])[CH3:19].CN(C)[CH:26]=[O:27]>>[O:20]=[C:18]1[CH:19]=[CH:11][C:23]([C:26]([NH:1][C:2]2([C:8]([OH:10])=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]2)=[O:27])=[CH:22][O:21]1

Inputs

Step One
Name
5-coumarinecarboxylic acid N-hydroxysuccinimide ester
Quantity
2.37 g
Type
reactant
Smiles
Name
Quantity
1.43 g
Type
reactant
Smiles
NC1(CCCCC1)C(=O)O
Name
Quantity
3.04 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with a 10% aqueous potassium hydrogensulfate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After it was dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C1OC=C(C=C1)C(=O)NC1(CCCCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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